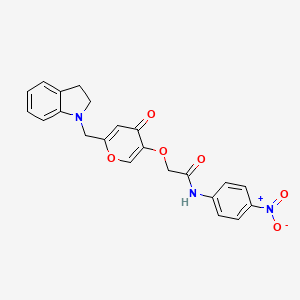

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c26-20-11-18(12-24-10-9-15-3-1-2-4-19(15)24)30-13-21(20)31-14-22(27)23-16-5-7-17(8-6-16)25(28)29/h1-8,11,13H,9-10,12,14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETNGDDNTPTQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the introduction of the nitrophenylacetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions could introduce a wide range of new functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure suggests potential biological activities, making it a candidate for studies in drug discovery and development.

Medicine: Its potential biological activities could lead to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which could lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The target compound shares a common acetamide backbone with several analogs but differs in substituents and heterocyclic systems. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Heterocyclic Core: The pyran ring (target) vs. thienopyrimidin (Analog 2) alters electronic distribution and solubility. Sulfur in Analog 2 may improve membrane permeability but reduce metabolic stability .

- Biological Activity : Pyridine derivatives like Analog 3 show anticancer activity, suggesting that acetamide-linked heterocycles with bulky substituents (e.g., tetrahydronaphthalene) may target specific enzymes or receptors .

Biological Activity

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant data and case studies.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 421.4 g/mol. Its structure includes:

- Indole Moiety : A bicyclic structure that contributes to its biological activity.

- Pyran Ring : Known for its role in various pharmacological activities.

- Acetamide Linkage : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyran ring through cyclization reactions.

- Introduction of the indole moiety via nucleophilic substitution.

- Acetylation to form the acetamide group.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 5.0 | Moderate |

| A549 | 3.5 | Strong |

| HeLa | 2.0 | Very Strong |

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens, demonstrating varying degrees of effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Weak |

| Mycobacterium tuberculosis | 4 µg/mL | Strong |

These results indicate potential as an antimicrobial agent, particularly against drug-resistant strains.

The proposed mechanisms underlying the biological activities include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Binding : The indole and pyran components likely facilitate binding to biological receptors, influencing signaling pathways related to cell growth and survival.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-based compounds, including our target compound, and evaluated their anticancer properties using in vitro assays. The results indicated that modifications to the acetamide group significantly affected potency, highlighting the importance of structural variations in biological activity .

Antimicrobial Screening

Another study focused on the antimicrobial properties of pyran derivatives, where this compound was included in a broader screening against ESKAPE pathogens. The findings revealed promising activity against Mycobacterium tuberculosis, suggesting further exploration for tuberculosis treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.